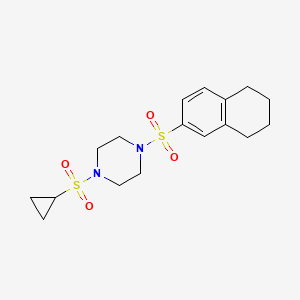

![molecular formula C10H11BrN2O2 B2749231 5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one CAS No. 2175979-28-7](/img/structure/B2749231.png)

5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

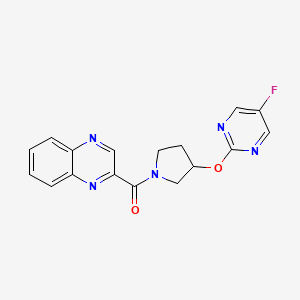

The compound “5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one” is a pyrrolidin-2-one derivative. Pyrrolidin-2-one, also known as pyrrolidone, is a common motif in pharmaceuticals and natural products . The compound also contains a bromopyridinyl group, which suggests that it might be used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidin-2-one ring, possibly through a cyclization reaction, followed by the introduction of the bromopyridinyl group. This could potentially be achieved through a nucleophilic substitution reaction with 3-bromopyridine .Molecular Structure Analysis

The molecular structure of this compound would include a five-membered pyrrolidin-2-one ring and a six-membered pyridine ring. The bromine atom on the pyridine ring would make it highly reactive, allowing it to participate in various chemical reactions .Chemical Reactions Analysis

As a bromopyridine derivative, this compound could be used in a variety of chemical reactions. For example, it could be used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, bromopyridines are relatively dense and have high boiling points due to the presence of the bromine atom . Pyrrolidin-2-ones are typically polar and can participate in hydrogen bonding .Scientific Research Applications

Synthesis and Chemical Properties

5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one serves as a foundational compound for synthesizing a wide array of pyridine-based derivatives, demonstrating its versatility in chemical synthesis. For instance, through palladium-catalyzed Suzuki cross-coupling reactions, a series of novel pyridine derivatives exhibit potential as chiral dopants for liquid crystals and show varying degrees of biological activities, such as anti-thrombolytic and biofilm inhibition properties (Gulraiz Ahmad et al., 2017). Additionally, its rearrangement capabilities, as demonstrated in the conversion of 5-(bromomethyl)-1-pyrrolinium bromides into functionalized piperidines, highlight its utility in synthesizing complex molecular structures (N. Kimpe et al., 1996).

Catalysis and Molecular Interaction Studies

This compound's derivatives are instrumental in catalysis and molecular interaction studies. For example, its role in the synthesis of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes emphasizes its contribution to color tuning in photophysical applications. This underscores the compound's potential in creating polymetallic architectures and enhancing the emission properties of organic light-emitting devices (S. Stagni et al., 2008).

Antibacterial and Antimicrobial Applications

Research on this compound derivatives has also extended to exploring their antibacterial and antimicrobial properties. The synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives from related compounds demonstrates significant antimicrobial activity against a range of bacteria, indicating potential applications in developing new antimicrobial agents (A. Bogdanowicz et al., 2013).

Material Science and Engineering

In material science, the compound's derivatives have been explored for their potential in creating new materials with unique properties. For instance, the synthesis and investigation of lanthanide-nitronyl nitroxide complexes based on derivatives of this compound reveal single-molecule magnetism behavior, highlighting its relevance in advancing materials for magnetic storage applications (Jin-Xia Xu et al., 2009).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s being used as a pharmaceutical, its mechanism would depend on the specific biological target. Bromopyridines are often used in medicinal chemistry and drug design, as the bromine atom can form halogen bonds with residues in the binding site of a target protein .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-[(3-bromopyridin-2-yl)oxymethyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2/c11-8-2-1-5-12-10(8)15-6-7-3-4-9(14)13-7/h1-2,5,7H,3-4,6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTQTTFMPOSOPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1COC2=C(C=CC=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-hydroxy-2-{3H-imidazo[4,5-b]pyridin-2-yl}ethanimidamide](/img/structure/B2749151.png)

![N-(6-butyl-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2749152.png)

![N-(1-benzylpiperidin-4-yl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2749154.png)

![6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride](/img/no-structure.png)

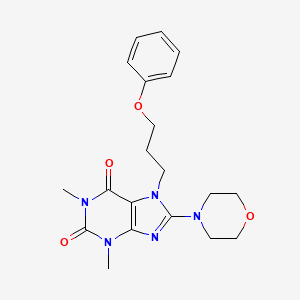

![Ethyl 4-((4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2749161.png)

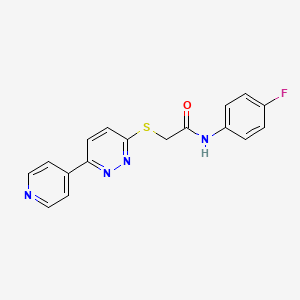

![3-(4-ethoxyphenyl)-8-fluoro-5-(4-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2749167.png)

![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-methyl-N-phenyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2749168.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2749169.png)

![N-(4-bromophenyl)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B2749170.png)